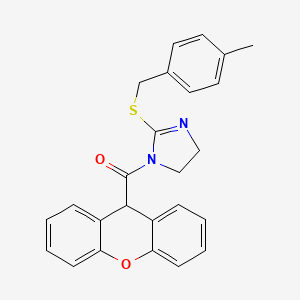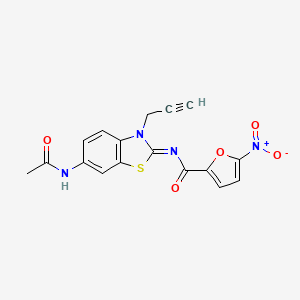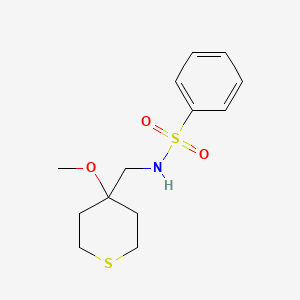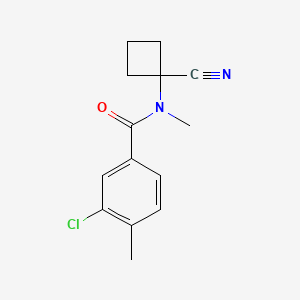
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide, also known as CCNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CCNB is a small molecule inhibitor that has been shown to have promising results in inhibiting the growth of cancer cells and has been used in several studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide inhibits the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. CK2 has been shown to be overexpressed in various cancer cells, making it a potential target for cancer therapy. 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the kinase, thereby preventing the kinase from phosphorylating its substrates.
Biochemical and Physiological Effects:
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and reducing the expression of various oncogenes. Additionally, 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has been shown to have anti-inflammatory effects and has been used in studies to investigate its potential applications in neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has been shown to be highly selective for CK2, making it a useful tool for investigating the role of CK2 in various cellular processes. However, 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide also has some limitations. It has been shown to have poor solubility in aqueous solutions, making it difficult to use in some experiments. Additionally, 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has been shown to have some off-target effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide. One potential direction is to investigate its potential applications in combination therapy with other cancer drugs. Additionally, further studies are needed to investigate the potential applications of 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide in other fields such as neuroscience and infectious diseases. Finally, further studies are needed to investigate the potential limitations of 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide and to develop new and improved inhibitors of CK2.
合成法
The synthesis of 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide involves the reaction of 3-chloro-4-methylbenzoic acid with 1-cyanocyclobutanecarboxylic acid methyl ester in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is then followed by the addition of N,N-dimethylformamide (DMF) and triethylamine (TEA) to form the final product, 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide.
科学的研究の応用
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has been used in several studies to investigate its mechanism of action and potential therapeutic applications. Additionally, 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has also been used in studies to investigate its potential applications in other fields such as neuroscience and infectious diseases.
特性
IUPAC Name |
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-10-4-5-11(8-12(10)15)13(18)17(2)14(9-16)6-3-7-14/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLFWMYCFVKGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2(CCC2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2456555.png)
![Methyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2456556.png)
![9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one](/img/structure/B2456557.png)



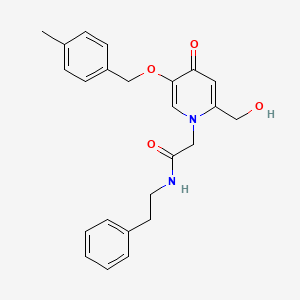
![N-(2,4-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456567.png)
![6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2456568.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2456569.png)
